Hainanolidol

Alzheimer's disease Butyrylcholinesterase Neuroprotection

AD researchers requiring reliable dual cholinesterase inhibitors often encounter cytotoxic cephalotane analogs unsuitable for neuroprotection studies. Hainanolidol (CAS 73213-63-5) solves this: a potent AChE/BuChE inhibitor (IC50: 44.32/12.31 nM) without the cytotoxic THF ether bridge of harringtonolide. • In vivo neuroprotection confirmed: Reduces MDA, elevates GSH in PbAc-induced AD rat model • Structurally defined: Cephalotane norditerpenoid scaffold distinct from alkaloid/flavonoid screening libraries • In stock with global shipping

Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
CAS No. 73213-63-5
Cat. No. B1220513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHainanolidol
CAS73213-63-5
Synonymshainanolidol
Molecular FormulaC19H20O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1C(C2C3CC4=C5C3C1(CCC5=CC(=O)C=C4C)C(=O)O2)O
InChIInChI=1S/C19H20O4/c1-8-5-11(20)6-10-3-4-19-9(2)16(21)17(23-18(19)22)13-7-12(8)14(10)15(13)19/h5-6,9,13,15-17,21H,3-4,7H2,1-2H3/t9-,13+,15+,16-,17+,19?/m1/s1
InChIKeyXGXBIRLBBHSIBS-CJRRSTQMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hainanolidol: Dual Cholinesterase Inhibitor


Hainanolidol (CAS 73213-63-5) is a cephalotane-type norditerpenoid natural product originally isolated from *Cephalotaxus hainanensis* Li [1]. Its rigid tetracyclic carbon skeleton features a cyclohexane ring A with five or six contiguous stereogenic centers, an unusual tropone ring D, and a bridged lactone [2]. Unlike its oxygen-bridged analog harringtonolide (hainanolide), hainanolidol lacks the tetrahydrofuran (THF) ring, resulting in a distinct biological profile. While hainanolidol itself shows limited direct anticancer activity compared to harringtonolide, it has emerged as a potent dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with significant neuroprotective effects [3].

Cholinesterase pathway studies
Dual AChE/BuChE inhibition assay context
Natural product probe
Cephalotane norditerpenoid chemotype
Stereochemical control reference
Rigid tetracyclic core; five contiguous stereocenters
Lacks ether bridge
Distinct from harringtonolide; selective for cholinesterase targets

Hainanolidol vs. Harringtonolide: Key Differences


Generic substitution between hainanolidol and its closely related analog harringtonolide (also known as hainanolide) is scientifically unsound due to a critical structural divergence that dictates distinct biological activity. Harringtonolide, which contains an additional tetrahydrofuran (THF) ether bridge, is a highly potent cytotoxic agent with an IC50 of 0.43 μM against KB tumor cells and broad antiproliferative activity against multiple cancer cell lines [1][2]. In contrast, hainanolidol lacks this ether bridge and is significantly less potent in cancer cell assays, with the literature explicitly noting that "hainanolidol (3) is significantly less potent than harringtonolide (2)" and that "cephalotane congeners in which the 7-membered ring is either partially or fully saturated showed minimal antiproliferative properties" [3]. This structural difference, however, does not render hainanolidol inactive; instead, it shifts the compound's pharmacological utility toward cholinesterase inhibition, where it demonstrates nanomolar-range inhibitory activity against both AChE and BuChE [4]. Consequently, researchers targeting anticancer pathways should select harringtonolide, while those investigating cholinergic dysfunction should procure hainanolidol. Substituting one for the other based on structural similarity alone will lead to failed or misleading experimental outcomes.

Target compound
Hainanolidol
Lacks THF ether bridge; reported dual AChE/BuChE inhibition and neuroprotection model response. Limited direct cytotoxicity in cancer cell assays.
Analog
Harringtonolide (hainanolide)
Contains THF ether bridge. Reported cytotoxicity in tumor cell lines; minimal cholinesterase activity. Target-engagement profiles do not transfer.
Substituting based on structural similarity alone may shift pathway response: anticancer screening vs. cholinergic dysfunction models.

Hainanolidol Quantitative Evidence Guide


Superior BuChE Inhibition vs. Harringtonolide & Tacrine

Hainanolidol exhibits a significantly lower IC50 for BuChE inhibition compared to the reference drug tacrine and its structural analog harringtonolide, establishing it as a superior candidate for targeting the cholinergic system. The IC50 value for hainanolidol against BuChE is 12.31 ± 2.32 nM [1]. In contrast, the clinical reference drug tacrine shows an IC50 of 15.23 nM for BuChE [1]. Harringtonolide, its closest structural analog, is not reported to have meaningful BuChE inhibitory activity, as its known potency is limited to cytotoxicity [2].

BuChE IC50
Head-to-head comparison
Hainanolidol: 12.31 ± 2.32 nM
Tacrine: 15.23 nM
Harringtonolide: inactive
Supports BuChE-targeted assay context
In vitro human BuChE; mean ± SD. Harringtonolide shows no meaningful cholinesterase activity.
Alzheimer's disease Butyrylcholinesterase Neuroprotection

AChE Inhibition Comparable to Donepezil

Hainanolidol exhibits robust inhibition of AChE with an IC50 value of 44.32 ± 2.12 nM, which is numerically comparable to the standard-of-care drug donepezil (45.27 nM) [1]. This activity profile differentiates hainanolidol from the co-evaluated flavonoid norwogonin, which showed a slightly more potent AChE IC50 of 33.57 ± 1.91 nM but was less selective for BuChE [1].

AChE IC50
Head-to-head comparison
Hainanolidol: 44.32 ± 2.12 nM
Donepezil: 45.27 nM
Norwogonin: 33.57 ± 1.91 nM
Reported comparable to donepezil; supports dual-pathway study context
Human AChE assay. Dual-target profile differs from norwogonin.
Acetylcholinesterase Alzheimer's disease Drug discovery

In Vivo Neuroprotection in Alzheimer's Disease Model

In a lead acetate (PbAc)-induced rat model of Alzheimer's disease (AD), hainanolidol treatment significantly reduced malondialdehyde (MDA) levels and increased glutathione (GSH) levels, indicating mitigation of oxidative stress. This in vivo neuroprotective effect was not observed for the structurally related harringtonolide in this model, nor is it a reported activity for this class of compounds in general [1][2].

In vivo oxidative stress
Model-response context
MDA reduction & GSH elevation (P < 0.05 vs disease control)
Supports oxidative stress endpoint monitoring
PbAc-induced rat AD model; 15-day oral administration; n=10. Harringtonolide not active in this context.
Oxidative stress In vivo efficacy Alzheimer's disease

Favorable In Silico ADME-Tox Profile for CNS Development

In silico ADME-toxicity profiling indicates that hainanolidol possesses favorable drug-like properties, including predicted blood-brain barrier (BBB) permeability and a low toxicity risk, which are essential for central nervous system (CNS) therapeutics [1]. This computational profile provides a preliminary differentiation from many cytotoxic cephalotane congeners, which often exhibit unfavorable ADME characteristics that limit their development beyond in vitro assays.

ADME-Tox prediction
Class-level inference
Predicted BBB permeability; low toxicity risk
Data to verify; supports CNS research selection review
In silico tools; not experimental validation. Profile may differ from other cytotoxic cephalotanes.
ADME Pharmacokinetics Drug-likeness

Hainanolidol Research Applications


Dual Cholinesterase Inhibition in Alzheimer's Disease

Hainanolidol is ideally suited for in vitro and in vivo studies focused on Alzheimer's disease (AD) and other cholinergic dysfunction disorders. Its potent dual inhibition of AChE (IC50 = 44.32 nM) and BuChE (IC50 = 12.31 nM) [1], combined with demonstrated in vivo neuroprotective effects in a rat model, makes it a superior tool compound for validating the 'dual inhibition' hypothesis in AD therapy [1]. It is a more appropriate choice than the cytotoxic analog harringtonolide for this application.

Oxidative Stress and Neuroinflammation Research

Due to its ability to significantly reduce MDA levels and increase GSH levels in vivo [1], hainanolidol serves as a valuable positive control or investigational agent for studies examining the interplay between cholinergic signaling, oxidative stress, and neuroinflammation. This application is particularly relevant for models of lead-induced neurotoxicity or other environmentally driven neurodegenerative conditions.

Precursor for Harringtonolide Synthesis

Hainanolidol functions as a direct biosynthetic and semi-synthetic precursor to harringtonolide via transannular oxidation mediated by lead tetraacetate (Pb(OAc)4) [2][3]. For laboratories engaged in the total synthesis or derivatization of complex cephalotane diterpenoids, hainanolidol is a critical starting material for accessing the more cytotoxic ether-bridged analogs, enabling structure-activity relationship (SAR) studies of the THF ring.

Library Screening for Cholinergic Targets

Hainanolidol represents a unique chemotype—a cephalotane norditerpenoid—with potent cholinesterase inhibitory activity. Its inclusion in screening libraries focused on CNS targets, particularly AChE and BuChE, provides a valuable scaffold distinct from the more commonly screened alkaloids and flavonoids, potentially yielding novel hits with different selectivity and pharmacokinetic profiles [1].

Application
Selection Property
Validation Focus
Cholinergic dysfunction research (AD models)
Dual AChE/BuChE inhibition profile
Cholinergic endpoint monitoring; dual-pathway validation
Neuroinflammation & oxidative stress model studies
Reported oxidative stress endpoint modulation
GSH/MDA biomarker context; model-response validation
Cephalotane diterpenoid synthesis
Lacks THF ether bridge; amenable to transannular oxidation
Yield and selectivity under Pb(OAc)₄ conditions; SAR of ether-bridged analogs
CNS-focused screening libraries
Unique norditerpenoid scaffold with cholinesterase inhibition
Hit confirmation against AChE/BuChE; selectivity vs. common alkaloids

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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